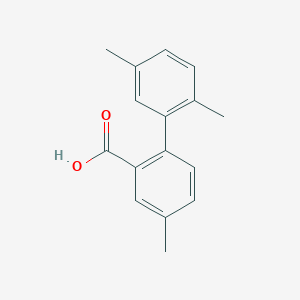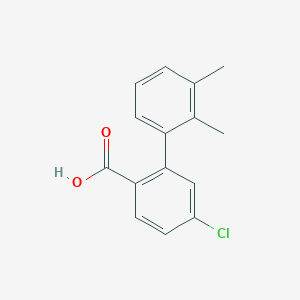
2-(2,5-Dimethylphenyl)-5-methylbenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dimethylphenyl)-5-methylbenzoic acid, 95% is a common organic compound used in a variety of applications in scientific research and lab experiments. This compound is a white crystalline solid with a melting point of 135-137°C and a boiling point of 315°C. It is also soluble in organic solvents such as ethanol and ether, as well as in water. 2-(2,5-Dimethylphenyl)-5-methylbenzoic acid, 95% is widely used in a variety of applications due to its low cost, good solubility, and stability.
Mecanismo De Acción
2-(2,5-Dimethylphenyl)-5-methylbenzoic acid, 95% acts as a catalyst in organic synthesis reactions, promoting the formation of desired products. It is also used as an intermediate in the synthesis of other organic compounds. The compound acts as an electron-donating group, allowing for the formation of a new bond between two molecules.
Biochemical and Physiological Effects
2-(2,5-Dimethylphenyl)-5-methylbenzoic acid, 95% has been studied for its potential biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of certain bacteria and fungi. It has also been found to have antioxidant activity and to be able to reduce the toxicity of certain compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,5-Dimethylphenyl)-5-methylbenzoic acid, 95% has several advantages for use in lab experiments. It is a low-cost, stable, and water-soluble compound, making it easy to use in a variety of applications. However, it is also important to consider the potential limitations of the compound, such as its potential toxicity and the need for careful handling in order to avoid contamination.
Direcciones Futuras
There are several potential future directions for the use of 2-(2,5-Dimethylphenyl)-5-methylbenzoic acid, 95%. For example, further research could be conducted to explore its potential use in the synthesis of pharmaceuticals and other organic compounds, as well as its potential biochemical and physiological effects. Additionally, further research could be conducted to investigate the potential toxicity of the compound, as well as its potential applications in other areas such as cosmetics and food production.
Métodos De Síntesis
2-(2,5-Dimethylphenyl)-5-methylbenzoic acid, 95% is synthesized through a Friedel-Crafts alkylation reaction. In this reaction, an aromatic compound is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate carbocation, which is then attacked by the aromatic compound to form the desired product.
Aplicaciones Científicas De Investigación
2-(2,5-Dimethylphenyl)-5-methylbenzoic acid, 95% is used in a variety of scientific research applications, such as the synthesis of pharmaceuticals and other organic compounds, as well as in the study of the biological effects of natural and synthetic compounds. It is also used as a catalyst in organic synthesis and as an intermediate in the synthesis of other organic compounds.
Propiedades
IUPAC Name |
2-(2,5-dimethylphenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-10-4-6-12(3)14(8-10)13-7-5-11(2)9-15(13)16(17)18/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPZMHVKQWJLCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C=C(C=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688951 |
Source


|
| Record name | 2',4,5'-Trimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261946-93-3 |
Source


|
| Record name | 2',4,5'-Trimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














